

Application Notes and Protocols for the Quantification of Elacestrant in Biological Samples

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Compound of Interest

Compound Name: *Elacestrant Hydrochloride*

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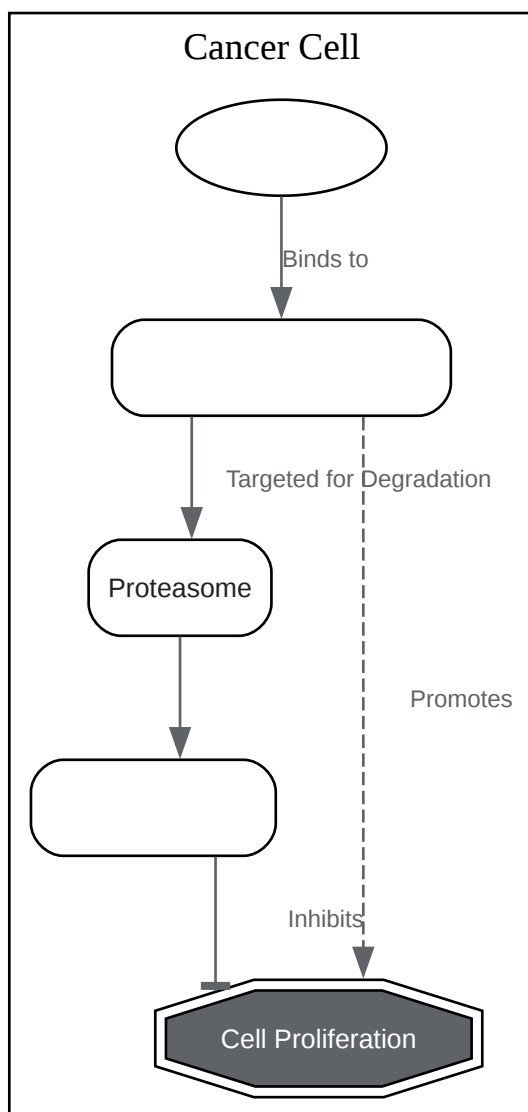
These application notes provide detailed methodologies for the quantitative analysis of Elacestrant in biological matrices, primarily human plasma. The protocols are based on robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the gold standard for bioanalytical studies.^[1]

Introduction

Elacestrant (RAD1901) is an oral selective estrogen receptor degrader (SERD) used in the treatment of estrogen receptor (ER)-positive, HER2-negative advanced or metastatic breast cancer.^[2] Accurate and precise quantification of Elacestrant in biological samples is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which are essential for its drug development and clinical use.^{[1][3]} The methods described herein utilize a stable isotope-labeled internal standard (SIL-IS), Elacestrant-d4, to ensure high accuracy and precision by compensating for matrix effects and variability during sample processing.^[2]

Mechanism of Action

Elacestrant functions by binding to the estrogen receptor-alpha (ER α), leading to its degradation through the proteasomal pathway. This action inhibits estrogen-mediated cell proliferation in ER-positive breast cancers.^{[1][2]}



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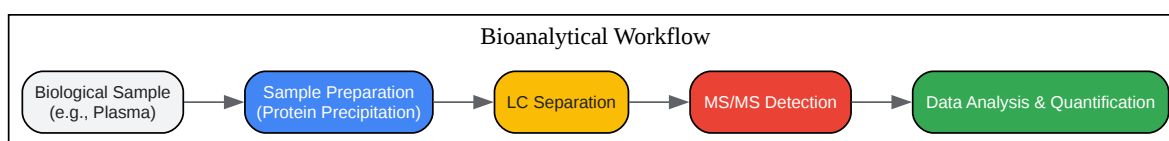
Figure 1: Simplified signaling pathway of Elacestrant's mechanism of action.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The most widely adopted method for the quantification of Elacestrant in biological samples is LC-MS/MS. This technique offers high sensitivity, specificity, and throughput, making it ideal for regulated bioanalysis.

Experimental Workflow

The general workflow for the analysis of Elacestrant in biological samples involves sample preparation, LC separation, and MS/MS detection.



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Figure 2: General experimental workflow for Elacestrant quantification.

Protocol 1: Protein Precipitation Method for Elacestrant in Human Plasma

This protocol describes a common and efficient method for extracting Elacestrant from human plasma samples prior to LC-MS/MS analysis.

Materials and Reagents

- Blank human plasma
- Elacestrant reference standard
- Elacestrant-d4 internal standard (IS)
- Acetonitrile (ACN), HPLC grade or higher
- Methanol (MeOH), HPLC grade or higher
- Formic acid, LC-MS grade
- Water, deionized or Milli-Q
- Microcentrifuge tubes (1.5 mL)

- 96-well plates (optional)
- Pipettes and tips

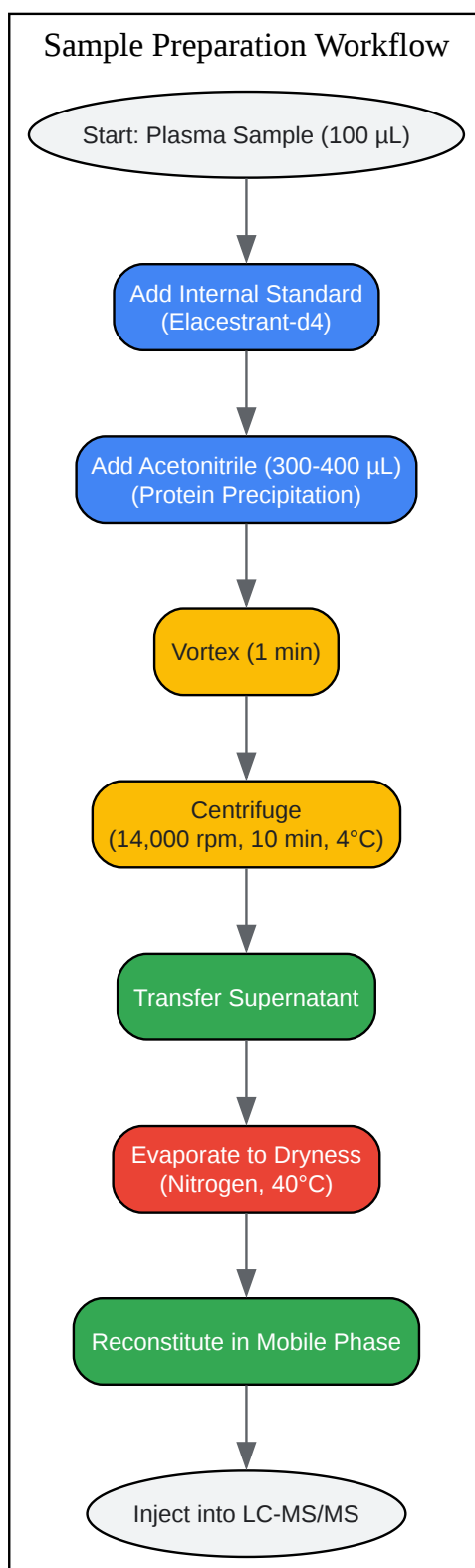
Stock and Working Solution Preparation

- Stock Solutions (1 mg/mL): Prepare separate stock solutions of Elacestrant and Elacestrant-d4 in methanol.[\[2\]](#)
- Working Standard Solutions: Serially dilute the Elacestrant stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve.[\[2\]](#)
- Internal Standard (IS) Working Solution: Dilute the Elacestrant-d4 stock solution with acetonitrile to achieve a final concentration that provides a robust signal (e.g., 100 ng/mL).[\[2\]](#)
[\[4\]](#)

Sample Preparation Procedure

- Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature. Vortex gently to ensure homogeneity.[\[1\]](#)
- Aliquoting: Aliquot 100 μ L of each plasma sample, calibration standard, and QC sample into a 1.5 mL microcentrifuge tube.[\[1\]](#)[\[2\]](#)
- Internal Standard Spiking: Add a specified volume (e.g., 10-25 μ L) of the Elacestrant-d4 working solution to all tubes except for the blank matrix samples.[\[1\]](#)[\[4\]](#)
- Protein Precipitation: Add 300-400 μ L of ice-cold acetonitrile to each tube to precipitate plasma proteins.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Vortexing: Vortex each tube vigorously for at least 1 minute.[\[2\]](#)
- Centrifugation: Centrifuge the samples at approximately 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[\[1\]](#)[\[2\]](#)
- Supernatant Transfer: Carefully transfer the clear supernatant (e.g., 200 μ L) to a clean 96-well plate or autosampler vials.[\[1\]](#)[\[4\]](#)

- Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[\[2\]](#)[\[5\]](#)
- Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.[\[2\]](#)[\[5\]](#)
- Injection: The samples are now ready for injection into the LC-MS/MS system.



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Figure 3: Detailed workflow for the protein precipitation sample preparation method.

LC-MS/MS Instrumental Parameters

The following table summarizes typical instrumental parameters for the quantification of Elacestrant. Optimization may be required based on the specific instrumentation used.

Parameter	Typical Conditions
LC System	Acquity UPLC system or equivalent[5][6]
Column	Acquity UPLC BEH Shield RP18 (50 x 2.1 mm, 1.7 µm) or equivalent C18 column[5][6]
Mobile Phase A	Water with 0.1% formic acid[5]
Mobile Phase B	Acetonitrile with 0.1% formic acid[5]
Flow Rate	0.4 - 0.8 mL/min[5][6]
Gradient	A varying gradient program is typically used to achieve good separation.[5][6]
Injection Volume	5 µL[5]
MS System	Sciex 5000 mass spectrometer or equivalent triple quadrupole instrument[5][6]
Ionization Mode	Electrospray Ionization (ESI), Positive[5]
MRM Transitions	Elacestrant: 459.35 → 268.15[5][6] Elacestrant-d4: 463.35 → 272.23[5][6]

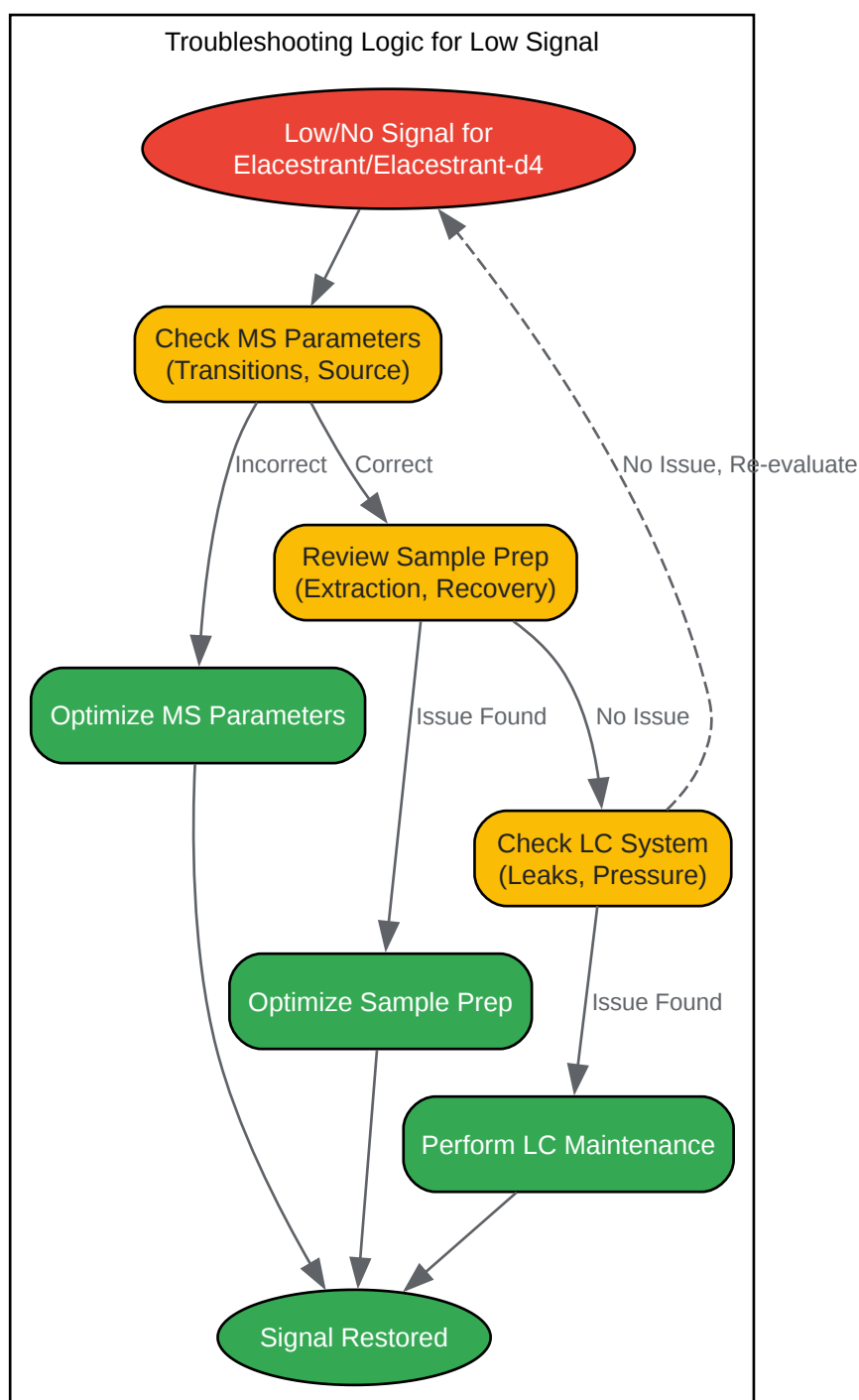
Method Validation and Performance

A validated bioanalytical method should demonstrate acceptable performance in terms of linearity, accuracy, precision, and sensitivity. The following table presents a summary of typical method validation results for the quantification of Elacestrant in human plasma.

Parameter	Typical Acceptance Criteria	Example Results
Linearity (R^2)	≥ 0.99	0.99979[7]
Concentration Range	Dependent on study needs	0.05 - 100 ng/mL in plasma[6] 25 - 150 μ g/mL in pharmaceutical formulations[7]
Lower Limit of Quantification (LLOQ)	Signal-to-noise ratio ≥ 5	1.0 μ g/mL (in formulation)[7]
Limit of Detection (LOD)	Signal-to-noise ratio ≥ 3	0.3 μ g/mL (in formulation)[7]
Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)	98.9% - 101.1%[4]
Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	Intra-day: 0.189%[7] Inter-day: 0.405%[7] 2.1% - 3.1%[4]
Recovery	Consistent, precise, and reproducible	99.20% - 101.30%[7]

Troubleshooting

Low or no signal for the analyte or internal standard can be a common issue. A systematic approach to troubleshooting is recommended.



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Figure 4: A logical workflow for troubleshooting low signal intensity.

Conclusion

The LC-MS/MS methods described provide a reliable and sensitive approach for the quantification of Elacestrant in biological matrices. The use of a deuterated internal standard is crucial for achieving accurate and precise results in complex samples like plasma. The provided protocols and parameters offer a solid foundation for researchers to develop and validate a bioanalytical method suitable for regulated pharmacokinetic studies.

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